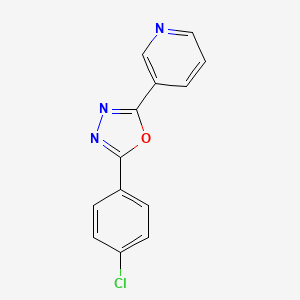

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

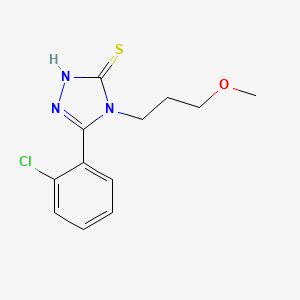

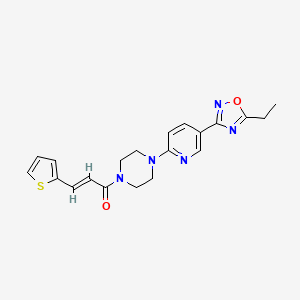

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, also known as CPYPO, is a heterocyclic compound that has gained increasing attention in the scientific community due to its potential applications in medicinal chemistry. CPYPO belongs to the class of oxadiazoles, which are widely used in the pharmaceutical industry as bioactive agents.

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antioxidant Activities

A study by Prathap et al. (2014) focused on synthesizing novel 2-(4-chlorophenyl)-1H-pyrazol-3-yl-5-(Aryl)-1,3,4-oxadiazoles. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis, but they showed poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Photophysical Properties for Composite Fibers

Nie et al. (2015) synthesized a diamine ligand 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (PPYO) and its Re(I) complex. They found that doping this complex into a polymer matrix via electrospinning could improve emissive properties, such as emission blue shift, increased excited state lifetime, and good photostability (Nie, Ma, Lin, & Yan, 2015).

Inhibition of Acetyl- and Butyrylcholinesterase

Pflégr et al. (2022) explored the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains. Their research indicated that these compounds could act as moderate inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes relevant for treating conditions like dementia and myasthenia gravis (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Antibacterial and Anticancer Activities

Several studies have indicated the potential of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole derivatives in antibacterial and anticancer applications. For example, compounds synthesized in these studies exhibited antibacterial activity against various pathogens and anticancer properties, particularly against breast and colorectal cancer cell lines (Al-Tamimi et al., 2018), (Ahsan & Shastri, 2015).

Crystal Structure Analysis

Studies by Fun et al. (2012) and Shen et al. (2018) provide insights into the crystal structures of compounds containing 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole. These analyses are crucial for understanding the physical and chemical properties of these compounds (Fun, Arshad, Shyma, Kalluraya, & Arulmoli, 2012), (Shen, Wang, Sun, Wu, Tan, Weng, & Liu, 2018).

Electroluminescence and Photoluminescence Properties

Wang et al. (2007) and Yan et al. (2013) explored the electroluminescence and photoluminescence properties of rhenium(I) complexes containing 1,3,4-oxadiazole derivatives. These studies highlight the potential applications in light-emitting devices due to their improved emissive parameters (Wang, Xie, Li, & Li, 2007), (Yan, Kou, & Pu, 2013).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHJWDNCTSUVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324086 |

Source

|

| Record name | 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

CAS RN |

56352-94-4 |

Source

|

| Record name | 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)